4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid
Overview
Description
“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H7ClN2O3 . It has a molecular weight of 250.641 . This compound belongs to the category of carboxylic acids .
Molecular Structure Analysis
The InChI code for “4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is 1S/C11H7ClN2O3/c12-11-13-6-5-9 (14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” has a molecular weight of 250.641 .Scientific Research Applications
. It’s a type of carboxylic acid .
One potential application of this compound is in the field of medicinal chemistry, specifically in the synthesis of pharmacologically active decorated six-membered diazines . Diazines, including pyrimidines, are reported to exhibit a wide range of pharmacological applications .
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Medicinal Chemistry : This compound can be used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .
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Synthesis of Intermediates : “4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” can be used as an intermediate in the synthesis of other chemical compounds . For example, it can be used in the synthesis of "4-[(4-chloropyrimidin-2-yl)amino] benzonitrile" .
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Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial activity. For instance, the compound “N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine” showed more antimicrobial activity due to an electron-withdrawing group (chloro) on the benzene ring .
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Pharmaceutical Intermediates : This compound can be used as an intermediate in the synthesis of other pharmaceutical compounds . For example, it can be used in the synthesis of "4-[(4-chloropyrimidin-2-yl)amino] benzonitrile" .
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Diazine Alkaloid Synthesis : The compound can be used in the synthesis of diazine alkaloids . Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds that are widespread in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
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Modulation of Myeloid Leukemia : Pyrimidine derivatives, such as those that can be synthesized from this compound, have been applied in therapeutic disciplines due to their high degree of structural diversity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-11-13-6-5-9(14-11)17-8-3-1-7(2-4-8)10(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPJDULFBBHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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